3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamoyl}-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a thiazole ring, and a bicyclic oxabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiazole ring and the bromophenyl group. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.
Coupling Reactions: The thiazole and bromophenyl intermediates are then coupled using a suitable coupling agent, such as a carbodiimide, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group can yield bromophenol, while reduction of the thiazole ring can produce a dihydrothiazole derivative.
Scientific Research Applications
3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group and thiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 3-({[4-(4-bromophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
The uniqueness of 3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, thiazole ring, and bicyclic structure makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4S/c18-9-3-1-8(2-4-9)10-7-25-17(19-10)20-15(21)13-11-5-6-12(24-11)14(13)16(22)23/h1-4,7,11-14H,5-6H2,(H,22,23)(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCBLJLLIOMBMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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